ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.13617637 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, known by its CAS number 888468-18-6, is a complex heterocyclic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H22N4O4S with a molecular weight of 486.5 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Property | Value |
---|---|
CAS Number | 888468-18-6 |
Molecular Formula | C26H22N4O4S |
Molecular Weight | 486.5 g/mol |
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, certain thienopyridazines have shown efficacy against various viral infections by inhibiting viral replication pathways. Although specific data on the compound is limited, its structural analogs suggest potential activity against viruses such as HIV and Hepatitis C virus (HCV) .
Anticancer Properties
Research has demonstrated that indole derivatives can induce apoptosis in cancer cells. The presence of the indole group in this compound may contribute to similar anticancer mechanisms. For example, studies involving related compounds have shown IC50 values indicating effective cytotoxicity against various cancer cell lines .
Antimicrobial Activity
The compound's thienopyridazine backbone suggests potential antimicrobial properties. Compounds within this class have been evaluated for their ability to inhibit bacterial growth and biofilm formation. Preliminary studies indicate that derivatives could possess significant antibacterial activity .
The exact mechanism of action for this compound remains to be fully elucidated. However, based on structural analysis and related compounds, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key viral enzymes or cellular pathways essential for replication.
- Induction of Apoptosis : The indole moiety's interaction with cellular receptors may trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Walls : Antimicrobial activity may arise from interference with bacterial cell wall synthesis or function.
Case Studies
- Antiviral Efficacy : A study evaluating a series of thienopyridazine derivatives found that one compound exhibited an EC50 value of 6.7 μM against HCV replication, suggesting that this compound could have comparable efficacy .
- Cytotoxicity in Cancer Cells : In vitro studies on structurally similar indole derivatives reported IC50 values ranging from 10 to 30 μM against various cancer cell lines, indicating potential for further investigation into the specific effects of this compound .
Properties
IUPAC Name |
ethyl 5-[[2-(1H-indol-3-yl)acetyl]amino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-3-34-26(33)23-19-14-35-24(22(19)25(32)30(29-23)17-8-6-7-15(2)11-17)28-21(31)12-16-13-27-20-10-5-4-9-18(16)20/h4-11,13-14,27H,3,12H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKEZXJFNIIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CNC4=CC=CC=C43)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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